N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and function of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group on the thiadiazole ring also contributes to its steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H21N3O4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)14-18-19-15(24-14)17-13(20)9-7-8-10(21-4)12(23-6)11(9)22-5/h7-8H,1-6H3,(H,17,19,20) |
InChI Key |
ZEGUBYRNOQKQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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